molecular formula C22H18Cl2N4O3 B6020952 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

Cat. No.: B6020952
M. Wt: 457.3 g/mol
InChI Key: XXWZRAGGQDNTBJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dichlorophenoxy, methoxyphenyl, and benzotriazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole: This involves the cyclization of 4-methoxyaniline with methyl anthranilate in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: Modulation of oxidative stress pathways, inhibition of specific kinases, and interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A simpler analog used as a herbicide.

    2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole: A precursor in the synthesis of the target compound.

    N-(2,4-dichlorophenyl)-N’-phenylurea: Another compound with similar structural motifs.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is unique due to its combination of dichlorophenoxy, methoxyphenyl, and benzotriazolyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O3/c1-13-9-19-20(27-28(26-19)15-4-6-16(30-2)7-5-15)11-18(13)25-22(29)12-31-21-8-3-14(23)10-17(21)24/h3-11H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWZRAGGQDNTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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